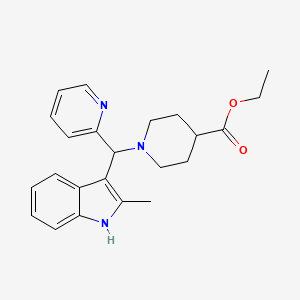
ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a (2-methylindol-3-yl)(pyridin-2-yl)methyl group and at the 4-position with an ethyl ester. This structure combines aromatic (indole and pyridine) and alicyclic (piperidine) moieties, which are common in bioactive molecules targeting neurological or anti-inflammatory pathways.
Properties
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-28-23(27)17-11-14-26(15-12-17)22(20-10-6-7-13-24-20)21-16(2)25-19-9-5-4-8-18(19)21/h4-10,13,17,22,25H,3,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWJOVWLFBHTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl piperidine-4-carboxylate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole and pyridine derivatives.
Scientific Research Applications
Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. The piperidine carboxylate ester can improve the compound’s pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Key Structural and Functional Insights
Aromatic vs. Aliphatic Substituents: The target compound’s indole-pyridine hybrid substituent likely enhances π-π stacking interactions with biological targets compared to simpler analogs like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) .
Ester Group Variations :
- Methyl esters (e.g., methyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate) may confer lower lipophilicity than ethyl esters, affecting membrane permeability .
Heterocyclic Hybrids :
- Pyrazole-pyridine hybrids (e.g., Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate) introduce additional hydrogen-bonding sites, which could improve target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


